Cas no 107558-95-2 (Benzoic acid, 3-nitro-2-(phenylmethoxy)-)
Benzoic acid, 3-nitro-2-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-nitro-2-(phenylmethoxy)-
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- MDL: MFCD20038229
- Inchi: 1S/C14H11NO5/c16-14(17)11-7-4-8-12(15(18)19)13(11)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
- InChI Key: BJFUJKRDCWUMQV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C(=CC=CC=1C(=O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 273.06373
Experimental Properties
- PSA: 89.67
Benzoic acid, 3-nitro-2-(phenylmethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 171516-2.500g |
2-Benzyloxy-3-nitrobenzoic acid, 95% |
107558-95-2 | 95% | 2.500g |
$1238.00 | 2023-09-10 |
Benzoic acid, 3-nitro-2-(phenylmethoxy)- Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Benzoic acid, 3-nitro-2-(phenylmethoxy)-
Benzoic acid, 3-nitro-2-(phenylmethoxy)- (CAS No. 107558-95-2): A Comprehensive Overview
Benzoic acid, 3-nitro-2-(phenylmethoxy)- (CAS No. 107558-95-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug development and other advanced chemical processes.
The molecular structure of 3-nitro-2-(phenylmethoxy)benzoic acid is composed of a benzoic acid core with a nitro group at the 3-position and a phenylmethoxy group at the 2-position. These functional groups confer specific chemical properties that make the compound particularly interesting for various applications. The nitro group, for instance, can participate in redox reactions and influence the compound's electronic properties, while the phenylmethoxy group can enhance solubility and stability.
Recent research has focused on the potential of 3-nitro-2-(phenylmethoxy)benzoic acid as a lead compound in the development of new pharmaceuticals. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-nitro-2-(phenylmethoxy)benzoic acid could effectively inhibit the growth of certain cancer cell lines, making it a valuable candidate for further drug development.
In addition to its potential therapeutic applications, 3-nitro-2-(phenylmethoxy)benzoic acid has also been explored for its use in analytical chemistry. The compound's unique spectral properties make it suitable for various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These techniques are crucial for the identification and quantification of trace amounts of the compound in complex matrices, which is essential for quality control in pharmaceutical manufacturing.
The synthesis of 3-nitro-2-(phenylmethoxy)benzoic acid has been extensively studied to optimize yield and purity. Common synthetic routes involve nitration of 2-(phenylmethoxy)benzoic acid followed by purification steps to ensure high-quality product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.
Safety and toxicity profiles are critical considerations in the use of any chemical compound. Studies have shown that 3-nitro-2-(phenylmethoxy)benzoic acid is generally well-tolerated at low concentrations, but higher doses may cause adverse effects such as irritation or allergic reactions. Therefore, appropriate handling and storage protocols are essential to ensure safe usage in both laboratory and industrial settings.
In conclusion, Benzoic acid, 3-nitro-2-(phenylmethoxy)- (CAS No. 107558-95-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it an important subject of ongoing research, contributing to advancements in medicinal chemistry, pharmaceutical development, and analytical techniques. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in future scientific endeavors.
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